molecular formula C11H10O4 B6272961 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 115974-97-5

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B6272961
CAS No.: 115974-97-5
M. Wt: 206.2
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Description

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . This compound is characterized by a benzoic acid core substituted with a methoxy-oxopropenyl group at the para position. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-hydroxybenzoic acid and methoxyacetone.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzoic acid and methoxyacetone in the presence of a base such as sodium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon double bond.

    Purification: The crude product is then purified using recrystallization techniques to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-carboxybenzoic acid.

    Reduction: Formation of 4-[(1E)-3-methoxy-3-hydroxyprop-1-en-1-yl]benzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzoic acid: A precursor in the synthesis of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid.

    4-methoxybenzoic acid: Similar structure but lacks the oxopropenyl group.

    4-formylbenzoic acid: Contains a formyl group instead of the methoxy-oxopropenyl group.

Uniqueness

This compound is unique due to the presence of the methoxy-oxopropenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables its use in diverse applications.

Properties

CAS No.

115974-97-5

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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